molecular formula C14H18N2O4 B3027742 1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate CAS No. 1374659-14-9

1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate

Cat. No. B3027742
CAS RN: 1374659-14-9
M. Wt: 278.30
InChI Key: XNHQRXWMCTYMOC-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(O)C(O)=O.C1(CN2CCC23CNC3)=CC=CC=C1.C4(CN5CCC56CNC6)=CC=CC=C4 . The InChI is 1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The compound is in solid form . Its formula is C₂₆H₃₄N₄O₄ . The CAS Number is 1223573-42-9 and the MDL Number is MFCD18782895 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate exhibits intriguing properties that make it a potential candidate for drug discovery:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements are P301 + P330 + P331 + P310 . It’s important to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C2H2O4/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h1-5,13H,6-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHQRXWMCTYMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719152
Record name Oxalic acid--1-benzyl-1,6-diazaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374659-14-9, 1223573-43-0
Record name 1,6-Diazaspiro[3.3]heptane, 1-(phenylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-benzyl-1,6-diazaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Reactant of Route 2
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Reactant of Route 3
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Reactant of Route 4
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Reactant of Route 5
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate
Reactant of Route 6
1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate

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